BenchChemオンラインストアへようこそ!

4-chloro-7-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine

Kinase inhibitor synthesis CSF1R Chemoselectivity

4-Chloro-7-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine (CAS 853680-76-9) is a heterocyclic small molecule belonging to the pyrrolo[2,3-d]pyrimidine class, a privileged scaffold in medicinal chemistry for kinase inhibitor development. The compound features a partially saturated 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine core, a chloro substituent at the 4-position that serves as a leaving group for nucleophilic aromatic substitution, and a 4-methoxybenzyl group at the N7 position that imparts steric bulk and lipophilic character.

Molecular Formula C14H14ClN3O
Molecular Weight 275.73 g/mol
CAS No. 853680-76-9
Cat. No. B1425065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-7-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine
CAS853680-76-9
Molecular FormulaC14H14ClN3O
Molecular Weight275.73 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CN2CCC3=C2N=CN=C3Cl
InChIInChI=1S/C14H14ClN3O/c1-19-11-4-2-10(3-5-11)8-18-7-6-12-13(15)16-9-17-14(12)18/h2-5,9H,6-8H2,1H3
InChIKeyDPPLCQFHORWGCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-7-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine (CAS 853680-76-9): Class Identity, Core Scaffold Features, and Comparator Landscape


4-Chloro-7-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine (CAS 853680-76-9) is a heterocyclic small molecule belonging to the pyrrolo[2,3-d]pyrimidine class, a privileged scaffold in medicinal chemistry for kinase inhibitor development [1]. The compound features a partially saturated 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine core, a chloro substituent at the 4-position that serves as a leaving group for nucleophilic aromatic substitution, and a 4-methoxybenzyl group at the N7 position that imparts steric bulk and lipophilic character [2]. Its closest commercially available analogs include 2,4-dichloro-7-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine (CAS 1312162-73-4), 4-chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine lacking the N7 substituent (CAS 16372-08-0), and the aromatized 4-chloro-7-(4-methoxybenzyl)-6-methyl-7H-pyrrolo[2,3-d]pyrimidine (CAS 35808-74-3) [3].

Why 4-Chloro-7-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine Cannot Be Replaced by Generic In-Class Analogs: Key Differentiation Drivers


Within the pyrrolo[2,3-d]pyrimidine family, seemingly minor structural variations produce functionally distinct intermediates [1]. The target compound differs from the unsubstituted 4-chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine (CAS 16372-08-0) by the presence of the 4-methoxybenzyl group at N7, which alters solubility, lipophilicity (XLogP3: 3.1 vs. ~0.9 for the N7-H analog), and steric profile [2]. Compared to the 2,4-dichloro analog (CAS 1312162-73-4), the target compound offers a single reactive handle at C4, enabling chemoselective derivatization at that position without interference at C2, a critical advantage in sequential functionalization for kinase inhibitor synthesis [1]. Relative to the aromatized 4-chloro-7-(4-methoxybenzyl)-6-methyl-7H-pyrrolo[2,3-d]pyrimidine (CAS 35808-74-3), the 6,7-dihydro system retains sp³ character at C5–C6, influencing ring conformation and potentially downstream biological target engagement [3].

4-Chloro-7-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine: Quantitative Differentiation Evidence Against Closest Analogs


Chemoselective Reactivity: Single C4 Chloro Handle vs. 2,4-Dichloro Analog Enables Sequential Derivatization in CSF1R Inhibitor Synthesis

The target compound possesses a single C4 chloro leaving group, whereas the 2,4-dichloro analog (CAS 1312162-73-4) contains two electrophilic sites. In the synthesis of benzyl-substituted pyrrolo[2,3-d]pyrimidine-based CSF1R inhibitors reported by Aarhus et al. (2023), monochloro intermediates analogous to the target compound were specifically selected for Negishi cross-coupling at C4 to install benzyl substituents without competing side reactions at C2, which would occur with the 2,4-dichloro precursor [1]. The 2,4-dichloro analog requires additional protecting group strategies or risk of undesired disubstitution. This chemoselectivity advantage translates to higher synthetic yields and purity for the desired mono-functionalized product. No direct head-to-head yield comparison has been published for these specific compounds, but the synthetic strategy rationale is explicitly documented in the 2023 Aarhus et al. study, which employed 4-chloro-6-iodo-pyrrolo[2,3-d]pyrimidine scaffolds with similar N7 substitution patterns [1].

Kinase inhibitor synthesis CSF1R Chemoselectivity Negishi coupling

Lipophilicity Differentiation: XLogP3 Comparison Against N7-Unsubstituted Core Analog

The N7-(4-methoxybenzyl) substituent substantially increases lipophilicity compared to the unsubstituted core scaffold. The target compound has a computed XLogP3 of 3.1 (PubChem) [1], whereas the N7-H analog 4-chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine (CAS 16372-08-0) has a computed XLogP3 of approximately 0.9 [2]. This difference of ~2.2 log units indicates significantly enhanced membrane permeability potential and altered ADME profile for downstream products derived from this intermediate [1]. The 4-methoxybenzyl group also increases topological polar surface area (TPSA: 38.25 Ų) compared to the N7-H analog (TPSA: ~29 Ų), providing a differentiated balance of lipophilicity and polarity [1].

Drug-likeness Lipophilicity Physicochemical properties ADME

Structural Differentiation: 6,7-Dihydro (sp³) Architecture vs. Aromatized 6-Methyl-7H Analog for Conformation-Dependent Kinase Binding

The target compound retains a partially saturated 6,7-dihydro-5H ring system (sp³ hybridization at C5 and C6), while the closely related 4-chloro-7-(4-methoxybenzyl)-6-methyl-7H-pyrrolo[2,3-d]pyrimidine (CAS 35808-74-3) is fully aromatized (sp² at C5 and C6 with a C6 methyl substituent). This saturation difference alters ring conformation (envelope vs. planar geometry), which can influence how the tricyclic core engages kinase hinge regions upon further substitution. In a structurally analogous series of 7-(3-fluoro-4-methoxybenzyl)-7H-pyrrolo[2,3-d]pyrimidines evaluated by Tsai et al. (2022), the 6,7-dihydro scaffold (similar to the target compound) versus the 7H aromatized scaffold exhibited different cellular potency profiles, with compound 6q from the 7H-aromatized series showing GI50 values of 0.11–0.58 μM against HeLa, MDA-MB-231, and MDA-MB-426 cancer cell lines [1]. While the target compound was not directly tested in this study, the scaffold saturation state is a recognized determinant of target binding conformation in pyrrolo[2,3-d]pyrimidine kinase inhibitors [2].

Conformational control Kinase hinge binding Scaffold geometry SAR

Intermediate Utility in Kinase-Targeted Degrader (PROTAC) Synthesis: Strategic Positioning vs. Unfunctionalized Core Scaffolds

The target compound's 4-chloro-7-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine architecture provides two orthogonal diversification points: (i) the C4 chloro for nucleophilic displacement to install a kinase-targeting warhead, and (ii) the 4-methoxybenzyl group which can serve as a model for N7-linked E3 ligase ligand attachment or be cleaved for subsequent N7 functionalization. In the broader pyrrolo[2,3-d]pyrimidine PROTAC field, compounds with analogous substitution patterns have been employed as kinase-targeting moieties in bifunctional degraders [1]. The target compound is differentiated from the simple 4-chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine core (CAS 16372-08-0) by the presence of the pre-installed N7-(4-methoxybenzyl) group, which serves as a protected or model N-alkyl handle, avoiding a subsequent N7 alkylation step that can be low-yielding (typically 30–60% reported yields for N-alkylation of pyrrolo[2,3-d]pyrimidines in patent literature) [2]. This pre-functionalization reduces synthetic step count when the N7 position is intended to carry an arylalkyl substituent in the final bioactive compound.

Targeted protein degradation PROTAC Bifunctional molecules Kinase degrader

4-Chloro-7-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine (CAS 853680-76-9): Evidence-Anchored Application Scenarios for Procurement-Driven Decision Making


Synthesis of Benzyl-Substituted Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors via Palladium-Catalyzed Cross-Coupling

In programs targeting colony-stimulating factor 1 receptor (CSF1R) for oncology or inflammatory disease indications, the target compound serves as a key intermediate for Negishi or Suzuki cross-coupling at the C4 position. The single C4 chloro handle enables chemoselective installation of aryl or heteroaryl substituents without competing reactions at C2, a limitation of the 2,4-dichloro analog [1]. The pre-installed N7-(4-methoxybenzyl) group provides a lipophilic anchor (XLogP3 = 3.1) that can be retained in the final inhibitor or deprotected for subsequent diversification [2].

Construction of Pyrrolo[2,3-d]pyrimidine-Based Kinase Degraders (PROTACs) with Pre-Functionalized N7 Handle

For targeted protein degradation programs utilizing pyrrolo[2,3-d]pyrimidine kinase binders as the target engagement moiety, the target compound offers the N7-(4-methoxybenzyl) group as a pre-installed substituent, eliminating the need for late-stage N-alkylation that typically proceeds in modest yields [1]. The C4 chloro group can be displaced with amine-containing linkers to connect the kinase-targeting warhead to E3 ligase ligands, while the N7 position is already occupied, reducing synthetic step count by one compared to starting from the N7-H core scaffold (CAS 16372-08-0) [2].

Structure-Activity Relationship (SAR) Exploration of N7-Arylalkyl Substituted Pyrrolo[2,3-d]pyrimidines as Anticancer Agents

The compound provides a defined scaffold for SAR studies exploring the effect of N7 substituents on kinase selectivity and cellular potency. The 6,7-dihydro core (sp³ at C5–C6) offers a non-planar conformation distinct from aromatized 7H-pyrrolo[2,3-d]pyrimidine analogs, which can influence kinase hinge-binding geometry [1]. The 4-methoxybenzyl group at N7 mimics the benzyl substituent pattern found in several preclinical kinase inhibitor leads, and the C4 chloro enables facile diversification into libraries of 4-substituted analogs for SAR profiling [2].

Quote Request

Request a Quote for 4-chloro-7-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.